molecular formula C42H82O2 B12741335 Tetracosanyl oleate CAS No. 87657-53-2

Tetracosanyl oleate

Cat. No.: B12741335
CAS No.: 87657-53-2
M. Wt: 619.1 g/mol
InChI Key: XHRAFGOIXPPUNV-ITYLOYPMSA-N
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Description

Tetracosanyl oleate is a long-chain fatty acid ester with the chemical formula C42H82O2 . As a waxy ester, it falls into a class of compounds often investigated for their physicochemical properties. In research settings, compounds like tetracosanyl oleate are of interest for applications in material science, such as the synthesis and templating of mesoporous materials , and are also studied as natural products isolated from plant species for phytochemical research . This product is designated for Research Use Only (RUO). It is not intended for use in diagnostic or therapeutic procedures. RUO products are exempt from the stringent regulatory controls that apply to diagnostic products, meaning their performance characteristics and safety profiles for clinical use have not been established . Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

87657-53-2

Molecular Formula

C42H82O2

Molecular Weight

619.1 g/mol

IUPAC Name

tetracosyl (Z)-octadec-9-enoate

InChI

InChI=1S/C42H82O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-27-29-31-33-35-37-39-41-44-42(43)40-38-36-34-32-30-28-26-18-16-14-12-10-8-6-4-2/h18,26H,3-17,19-25,27-41H2,1-2H3/b26-18-

InChI Key

XHRAFGOIXPPUNV-ITYLOYPMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Natural Occurrence and Biosignatures

Wax esters, including tetracosanyl oleate (B1233923), are esters formed from a long-chain fatty acid and a long-chain fatty alcohol. libretexts.orgbritannica.com They are known for their hydrophobic nature, making them effective water-repellents and protective coatings in both plants and animals. libretexts.orgbritannica.comcreative-proteomics.com

Phytochemical Isolation (e.g., from Vitex negundo L.)

Vitex negundo, a shrub found across Asia and other parts of the world, has been a subject of phytochemical investigation. chemrj.orgresearchgate.netchemrj.org While a study on the stem bark of Vitex negundo led to the isolation of various fatty esters, including n-tetracosanyl caprate, another study on the same plant part did not specifically report the isolation of tetracosanyl oleate. chemrj.orgresearchgate.netchemrj.org However, the isolation of related long-chain fatty esters from Vitex negundo suggests the plant's capability to synthesize such compounds. chemrj.orgresearchgate.net The process of phytochemical isolation from plants like Vitex negundo typically involves extraction with solvents like methanol (B129727), followed by chromatographic techniques to separate and identify individual chemical constituents. researchgate.netchemrj.orgresearchgate.net

Presence in Animal Secretions and Tissues (e.g., Meibum, Skin Secretions)

Tetracosanyl oleate is a component of animal secretions, notably in meibum, the oily substance secreted by the meibomian glands in the eyelids. nih.govarvojournals.org Meibum is a complex mixture of lipids, with wax esters and cholesteryl esters being the predominant nonpolar lipid classes. arvojournals.orgplos.org This lipid-rich secretion forms the outer layer of the tear film, preventing its evaporation and maintaining ocular surface health. plos.orgresearchgate.net

The composition of meibum is intricate, containing a wide array of wax esters with varying chain lengths. nih.govnih.gov Advanced analytical techniques like mass spectrometry have been crucial in identifying the specific molecular species within the meibum lipidome, including very-long-chain fatty acids and alcohols that constitute wax esters like tetracosanyl oleate. nih.govarvojournals.orgthermofisher.com The presence of such long-chain esters contributes to the physical properties of meibum, such as its melting point and viscosity. researchgate.netnih.gov

Beyond meibum, wax esters are also found in skin secretions, where they contribute to the skin's protective barrier. lipotype.com These lipids help to waterproof the skin, preventing moisture loss and protecting against environmental factors. libretexts.orgcreative-proteomics.com

Identification within Wax Ester Fractions (e.g., Beeswax)

Beeswax, produced by honeybees, is another natural source rich in wax esters. wikipedia.orgtaylorandfrancis.comwikipedia.org It is a complex mixture primarily composed of esters of long-chain fatty acids and long-chain alcohols. wikipedia.orginchem.org The main constituents of beeswax are palmitate, palmitoleate, and oleate esters of long-chain aliphatic alcohols, with carbon chains ranging from 30 to 32 carbons. wikipedia.org Specifically, the esters in beeswax are derived from C12-C20 fatty acids and very long-chain alcohols, typically C24-C34. wikipedia.org While specific identification of tetracosanyl oleate in all beeswax analyses is not always detailed, the presence of its constituent parts—oleic acid and tetracosanol (a C24 alcohol)—is well-documented within the complex mixture of beeswax components. taylorandfrancis.cominchem.orgnih.gov For instance, C24 alcohol is a prominent component in some beeswax samples. ufl.edu

Broad Distribution Across Biological Kingdoms (excluding Archaea and Fungi)

Wax esters are widely distributed across the Animalia and Plantae kingdoms. wikipedia.orgiberdrola.com In the animal kingdom, they are found in sources ranging from the secretions of insects like bees to the tissues of marine organisms and the skin of terrestrial animals. lipotype.combritannica.comwikipedia.org In the plant kingdom, wax esters form protective coatings on leaves, fruits, and stems, preventing dehydration and protecting against pathogens. libretexts.orgcreative-proteomics.com

While the presence of wax esters is well-established in animals and plants, their distribution in other biological kingdoms like Fungi and the domain Archaea is less commonly reported. wikipedia.org The primary domains of life are Bacteria, Archaea, and Eukarya, with Eukarya encompassing the kingdoms of Animalia, Plantae, Fungi, and Protista. wikipedia.orgiberdrola.com

Contextualization within Complex Lipidomes of Organisms

Tetracosanyl oleate does not exist in isolation but is part of a complex lipid profile, or lipidome, within an organism. nih.govthermofisher.com The lipidome is a dynamic and intricate collection of all lipid molecules in a biological system. thermofisher.com The study of these complex lipid mixtures, known as lipidomics, utilizes advanced analytical techniques like mass spectrometry to identify and quantify the vast array of lipid species. nih.govthermofisher.com

Similarly, in plants, the epicuticular wax that contains esters like tetracosanyl oleate is a complex mixture of long-chain alkanes, alcohols, aldehydes, and other lipids. nih.gov This intricate composition is essential for the wax's protective functions. creative-proteomics.com The study of these complex lipidomes provides a deeper understanding of the biological roles of individual lipid molecules like tetracosanyl oleate within their natural context. nih.gov

Biosynthetic and Synthetic Pathways

Enzymatic Biosynthesis in Prokaryotic Systems

In prokaryotes, particularly certain bacteria, wax esters like tetracosanyl oleate (B1233923) serve as carbon and energy storage compounds. asm.orgresearchgate.net The key enzyme in this process is a bifunctional catalyst known as wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT). asm.orgresearchgate.net

The WS/DGAT enzyme (EC 2.3.1.75) is central to the biosynthesis of both wax esters (WE) and triacylglycerols (TAG) in bacteria such as Acinetobacter baylyi ADP1. asm.orgresearchgate.netconicet.gov.ar It catalyzes the final step in the synthesis pathway by facilitating the esterification of an acyl-Coenzyme A (acyl-CoA) with a long-chain fatty alcohol. asm.orgresearchgate.net For tetracosanyl oleate, the specific substrates would be oleoyl-CoA and tetracosanol.

The reaction mechanism is hypothesized to involve a conserved HHxxxDG motif within the enzyme's catalytic site. acs.org One of the histidine residues in this motif is thought to deprotonate the hydroxyl group of the fatty alcohol (tetracosanol), activating it for a nucleophilic attack on the carbonyl carbon of the acyl-CoA (oleoyl-CoA). acs.org This results in the formation of the ester bond and the release of Coenzyme A (CoA). researchgate.netnih.govnih.gov This class of acyltransferase is distinct from those found in eukaryotes that are involved in TAG and WE synthesis. nih.gov

A defining characteristic of prokaryotic WS/DGAT enzymes is their remarkably broad and relaxed substrate specificity. conicet.gov.arnih.govnih.govasm.org They can utilize a wide array of substrates, which has significant implications for biotechnological production. nih.gov

The WS/DGAT from Acinetobacter sp. strain ADP1, for example, demonstrates activity with a vast range of linear alcohols, from short-chain ethanol (B145695) to long-chain triacontanol (B1677592) (C30). nih.gov While it can acylate very long-chain alcohols like tetracosanol, its highest specific activity is typically observed with medium-chain-length alcohols (C14 to C18). nih.gov Similarly, it accepts a variety of saturated and unsaturated acyl-CoA thioesters with chain lengths from C2 to C20. conicet.gov.arasm.org

Studies on WS/DGAT from Marinobacter aquaeolei VT8 have also highlighted this broad substrate range, though with differing selectivity profiles compared to the Acinetobacter enzyme. asm.orgnih.gov The catalytic efficiency and selectivity can be altered through site-directed mutagenesis, as demonstrated by the modification of a single amino acid residue in the M. aquaeolei enzyme, which shifted its selectivity for fatty alcohol chain lengths. nih.gov

Table 1: Substrate Specificity of WS/DGAT from Acinetobacter calcoaceticus ADP1 with Various Alcohols.
Alcohol SubstrateChain LengthRelative Enzyme Activity
EthanolC2Low but significant
ButanolC4Lower specificity
HexanolC6Lower specificity
OctanolC8Lower specificity
DecanolC10High specificity
Tetradecanol (Myristyl alcohol)C14Highest specificity
Hexadecanol (Cetyl alcohol)C16Highest specificity
Octadecanol (Stearyl alcohol)C18Highest specificity
Eicosanol (Arachidyl alcohol)C20Utilized, lower activity
Triacontanol (Melissyl alcohol)C30Utilized, lower activity

Data synthesized from studies on WS/DGAT from Acinetobacter strains, indicating a broad but preferential substrate range. nih.govasm.org

Mechanisms Involving Wax Ester Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT)

Enzymatic Synthesis in Eukaryotic Systems

In eukaryotes such as plants and yeast, enzymes analogous to the bacterial WS/DGAT, often referred to as WSD (Wax Synthase/Diacylglycerol Acyltransferase), are responsible for wax ester synthesis. frontiersin.org In plants, these esters are primary components of epicuticular waxes, which protect against dehydration, UV radiation, and pathogens. nih.gov

The first plant-based wax ester synthase was identified in petunia, sharing sequence similarities with the Acinetobacter WS/DGAT. frontiersin.org In Arabidopsis thaliana, a model plant organism, there are 11 identified WSD genes. frontiersin.org Studies on AtWSD1, when expressed in E. coli, showed that it predominantly catalyzes wax ester formation with high efficiency, but exhibits significantly lower DGAT activity compared to its bacterial counterparts. frontiersin.org This suggests a more specialized function in eukaryotes. The heterologous expression of bacterial WS/DGAT genes, such as atfA from A. baylyi, in the yeast Saccharomyces cerevisiae has successfully led to the production of various wax esters, demonstrating the potential of using eukaryotic hosts for biocatalytic production. conicet.gov.arasm.org

Chemo-Enzymatic and Biocatalytic Approaches

To overcome the limitations of natural biosynthesis and chemical synthesis, which can require harsh conditions, chemo-enzymatic and biocatalytic methods have been developed for efficient wax ester production. rsc.orgresearchgate.net

Lipases (EC 3.1.1.3) are highly effective biocatalysts for synthesizing wax esters like tetracosanyl oleate. nih.gov In non-aqueous or solvent-free environments, lipases catalyze esterification reactions, the reverse of their natural hydrolytic function. rsc.orgnih.gov This approach is a cornerstone of green chemistry for producing high-value oleochemicals. rsc.org

The process typically involves reacting a fatty acid (oleic acid) with a fatty alcohol (tetracosanol) in the presence of a lipase, often immobilized to enhance stability and allow for reuse. rsc.orgnih.govbrandeis.edu Key parameters influencing the reaction's success include temperature, substrate molar ratio, enzyme concentration, and the removal of water, a byproduct that can inhibit the reaction or shift the equilibrium back toward hydrolysis. brandeis.eduresearchgate.net High conversion rates, often exceeding 95%, have been achieved for various wax esters using this method. rsc.orgbrandeis.eduejbiotechnology.info Lipases from sources such as Candida sp., Rhizomucor miehei, and Candida antarctica (often as Novozym 435) are commonly used. nih.govbrandeis.eduresearchgate.netejbiotechnology.info

Table 2: Examples of Lipase-Catalyzed Wax Ester Synthesis.
Lipase SourceSubstratesKey ConditionsConversion YieldReference
Immobilized Candida sp. 99-125Oleic acid, Cetyl alcohol40°C, Solvent-free, Water removal98% in 8h brandeis.eduresearchgate.net
Novozym 435 (Candida antarctica)Oleic acid, Oleyl alcohol40-50°C, Organic solvent (log P ≥ 3.5), 2:1 alcohol:acid ratio>95% in 5 min ejbiotechnology.info
Lipozyme (Rhizomucor miehei)Palm oil, Oleyl alcohol40-50°C, Hexane solvent, 3:1 alcohol:oil ratio78-83% in 5-7h jst.go.jp
Novozyme 435Spent coffee grounds oil, Behenyl alcoholLimonene solvent, 1:3 oil:alcohol ratio94.5% mdpi.com

Another biocatalytic strategy involves the modification of the fatty acid precursor before esterification. Oleate hydratases (EC 4.2.1.53) are enzymes that catalyze the regio- and stereoselective addition of a water molecule to the carbon-carbon double bond in oleic acid. mdpi.comgoogle.comnih.gov The primary product of this reaction is (R)-10-hydroxystearic acid (10-HSA). google.comnih.gov

These enzymes, which contain a flavin adenine (B156593) dinucleotide (FAD) cofactor, can be sourced from various microorganisms, including Stenotrophomonas maltophilia and Rhodococcus erythropolis. mdpi.comgoogle.com The resulting hydroxylated fatty acid, 10-HSA, is a valuable molecule itself and can serve as a modified precursor for subsequent lipase-catalyzed esterification. mdpi.com This two-step enzymatic cascade (hydrolysis of oil, hydration of oleic acid) allows for the production of novel wax esters with a hydroxyl group on the acyl chain, imparting different physical and chemical properties to the final product. mdpi.com

Role of Oleate Hydratases in Precursor Fatty Acid Modification

Genetic Engineering and Metabolic Engineering for Wax Ester Production in Transgenic Organisms (e.g., Plants)

Metabolic engineering of oilseed crops presents a promising and sustainable strategy for the large-scale production of specific wax esters for industrial applications, such as biolubricants. researchgate.netoup.comnih.gov By introducing specific genes and modulating native metabolic pathways, scientists can direct the plant's lipid metabolism towards the synthesis of desired wax esters, which are naturally produced in very low quantities in most plants. nih.govslu.se

The core of wax ester biosynthesis involves a two-step enzymatic process. oup.com First, a fatty acyl-CoA is reduced to a fatty alcohol by a fatty acyl-CoA reductase (FAR). Next, a wax synthase (WS) catalyzes the esterification of a fatty alcohol with another fatty acyl-CoA molecule to form a wax ester. oup.commdpi.com

Genetic engineering efforts have focused on expressing genes encoding these two key enzymes, often derived from organisms known for high wax ester production, such as the jojoba plant (Simmondsia chinensis). researchgate.netmdpi.com The strategy typically involves the seed-specific expression of cDNAs for both FAR and WS to drive the metabolic flux towards wax ester synthesis in the storage lipids of oil crops. researchgate.net

Key strategies in the metabolic engineering of plants for wax ester production include:

Expression of Core Biosynthetic Genes: The primary approach is the co-expression of a fatty acyl-CoA reductase (FAR) and a wax synthase (WS). mdpi.com In some cases, a fusion protein combining both FAR and WS functionalities has been used to increase efficiency. slu.se

Modulation of Fatty Acid Precursors: To produce wax esters with specific chain lengths and saturation levels, the endogenous pools of fatty acyl-CoAs are manipulated.

Increasing Monounsaturated Substrates: To enrich the wax esters in oleate, the level of its precursor, oleic acid, is increased. This is often achieved by down-regulating the FAD2 (fatty acid desaturase 2) gene using RNA interference (RNAi). researchgate.net The FAD2 enzyme is responsible for converting oleic acid into linoleic acid, so its suppression leads to an accumulation of oleic acid. researchgate.netresearchgate.net

Increasing Very-Long-Chain Fatty Acids (VLCFAs): For producing longer-chain wax esters, genes for fatty acid elongases (FAEs) are expressed. researchgate.net For instance, expressing FAE1 from jojoba or Lunaria annua can increase the pool of VLCFAs (≥ C20), which can then be incorporated into wax esters. researchgate.net

Targeting to Cellular Compartments: Engineering efforts have targeted the biosynthetic enzymes to specific organelles, such as chloroplasts, to investigate effects on wax ester profiles and yield. slu.se

These strategies have been successfully applied in various non-food oilseed crops, demonstrating the feasibility of producing tailored wax esters in transgenic plants. nih.gov

Table 2: Examples of Genetic Engineering for Wax Ester Production in Transgenic Plants

Target OrganismGenetic ModificationKey Genes UsedOutcomeReference
Brassica carinata (Ethiopian mustard)Overexpression of wax synthesis enzymes.ScWS (Jojoba Wax Synthase), ScFAR (Jojoba Fatty Acyl-CoA Reductase)Production of wax esters up to 25.6% of the total seed oil. The most abundant species were 22:1/20:1 and 22:1/22:1. mdpi.com
Camelina sativaDown-regulation of endogenous FAD2 and co-expression of jojoba enzymes.FAD2-RNAi, ScFAE1 (Jojoba Fatty Acid Elongase), ScWS, ScFARAchieved higher amounts of wax esters by reducing polyunsaturated fatty acids and driving flux towards wax ester synthesis. researchgate.net
Nicotiana benthamiana (Tobacco)Expression of a bacterial FAR:WS gene fusion targeted to chloroplasts.Fusion of two bacterial genes encoding FAR and WS.Eight-fold increase in the total level of wax esters in leaves and stems compared to wild-type. Predominant forms were C16 and C18 molecules. slu.se
Crambe abyssinicaSeed-specific expression of jojoba enzymes.ScFAR, ScWSDevelopment of transgenic plants producing seeds with varying amounts of wax esters mixed with triacylglycerols, creating a potential new source of bio-based lubricants. researchgate.net

Biosynthesis

Enzymatic Pathways

The biosynthesis of wax esters like Tetracosanyl Oleate (B1233923) involves a two-step enzymatic pathway. oup.com The first step is the reduction of a fatty acyl-CoA or acyl-ACP (acyl carrier protein) to its corresponding fatty alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) and requires a reducing agent like NAD(P)H. oup.com In the second step, a wax synthase (WS) enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule, forming the wax ester and releasing coenzyme A. oup.com

Precursor Molecules

The precursor molecules for the biosynthesis of Tetracosanyl oleate are tetracosanoyl-CoA and oleoyl-CoA, along with a fatty alcohol. Specifically, oleic acid is first activated to oleoyl-CoA. Tetracosanoic acid (lignoceric acid) is activated to tetracosanoyl-CoA, which is then reduced to tetracosanol by a fatty acyl-CoA reductase. Finally, a wax synthase enzyme would esterify the tetracosanol with oleoyl-CoA to produce Tetracosanyl oleate. The biosynthesis of oleic acid itself involves the action of the enzyme stearoyl-CoA 9-desaturase on stearoyl-CoA. wikipedia.org

Regulatory Mechanisms

The regulation of wax ester biosynthesis is complex and can be influenced by various factors, including developmental stage and environmental conditions. The expression and activity of the key enzymes, fatty acyl-CoA reductase and wax synthase, are likely to be tightly controlled. In some organisms, these enzymes may be part of a multi-enzyme complex, allowing for efficient channeling of substrates. The availability of precursor molecules, such as specific fatty acyl-CoAs and fatty alcohols, also plays a crucial role in determining the composition of the resulting wax esters. researchgate.net

Metabolic Fates and Biodegradation

Enzymatic Degradation Pathways of Wax Esters

The initial and rate-limiting step in the metabolism of wax esters is their enzymatic hydrolysis. This process is primarily carried out by a class of enzymes known as hydrolases, specifically lipases and carboxylesterases, which are capable of cleaving the ester bond. nih.govwikipedia.org

The hydrolysis of a wax ester yields a fatty acid and a fatty alcohol. mdpi.comnih.gov In the case of tetracosanyl oleate (B1233923), this reaction releases one molecule of oleic acid and one molecule of tetracosanol. While lipases and esterases both catalyze this reaction, they exhibit different substrate specificities. Lipases are generally more efficient at hydrolyzing esters with long-chain fatty acids, making them central to the degradation of compounds like tetracosanyl oleate. nih.gov

The resulting fatty alcohol, tetracosanol, can be further metabolized into its corresponding fatty acid, tetracosanoic acid (lignoceric acid). This conversion is a two-step enzymatic process catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). mdpi.comeuropa.eu The fatty acids generated from both the initial hydrolysis and the subsequent alcohol oxidation can then enter established degradation pathways to produce energy. nih.gov Kinetic studies on similar wax esters show that the absorption of the resulting fatty acids can be delayed, with maximum concentrations observed around 20 hours after consumption in some models, indicating a slow metabolic processing of these lipids. wikipedia.org

Table 1: Key Enzymes in Wax Ester Degradation

Enzyme EC Number Action Resulting Products
Lipase / Carboxylesterase EC 3.1.1.3 / EC 3.1.1.1 Hydrolyzes the ester bond of the wax ester. nih.govwikipedia.org Fatty Acid (Oleic Acid) + Fatty Alcohol (Tetracosanol)
Alcohol Dehydrogenase (ADH) EC 1.1.1.1 Oxidizes the fatty alcohol to an aldehyde. mdpi.comeuropa.eu Fatty Aldehyde

| Aldehyde Dehydrogenase (ALDH) | EC 1.2.1.3 | Oxidizes the fatty aldehyde to a carboxylic acid. mdpi.comeuropa.eu | Fatty Acid (Tetracosanoic Acid) |

Routes of Fatty Acid Degradation Relevant to the Oleate Moiety

Once liberated from the ester, the oleate moiety, an 18-carbon monounsaturated fatty acid, is catabolized through pathways common to other fatty acids. The primary route for fatty acid degradation in many organisms is mitochondrial or peroxisomal β-oxidation. This cyclical process sequentially shortens the acyl-CoA chain by two carbons during each cycle, producing acetyl-CoA, FADH₂, and NADH.

However, the presence of a cis-double bond in oleic acid (at the C9 position) requires additional enzymatic steps that are not part of the standard β-oxidation pathway for saturated fats. These enzymes isomerize and reduce the double bond to allow the β-oxidation spiral to continue to completion.

Alternative degradation pathways for fatty acids also exist, such as ω-oxidation (omega-oxidation). In this process, the terminal methyl carbon (the ω-carbon) of the fatty acid is oxidized first, typically by a cytochrome P450-dependent enzyme, to form a ω-hydroxy fatty acid. mdpi.com This is subsequently oxidized to an aldehyde and then to a dicarboxylic acid. mdpi.com This dicarboxylic acid can then undergo β-oxidation from either end of the molecule. This pathway becomes more significant for very long-chain fatty acids or when β-oxidation is impaired.

Microbial Biotransformation and Environmental Degradation Mechanisms

In the environment, tetracosanyl oleate is subject to biodegradation by a wide array of microorganisms. nih.gov Waxes are abundant in nature, found in plant cuticles and agricultural residues, and numerous microbes have evolved the enzymatic machinery to utilize them as a carbon source. researchgate.net The accumulation of waxy materials can decrease the rate of decomposition in soil, making microbial degradation a critical ecological process. researchgate.net

The biodegradation of waxy hydrocarbons is initiated by enzymes that can break down long-chain alkanes and esters. mdpi.com Genera of bacteria known to be capable of degrading waxes and other long-chain hydrocarbons include Pseudomonas, Alcaligenes, Micrococcus, Nocardia, Corynebacteria, Arthrobacter, Bacillus, and Rhodococcus. mdpi.comresearchgate.net Fungi such as Aspergillus niger and Penicillium chrysogenum also produce a suite of extracellular enzymes, including hydrolases, oxidases, and esterases, that can break down complex lipids and hydrocarbons. mdpi.com

The process typically begins with the hydrolysis of the ester bond by microbial lipases or esterases, as described in the enzymatic pathways. nih.gov The resulting long-chain alcohol (tetracosanol) and fatty acid (oleic acid) are then transported into the microbial cell and catabolized. Long-chain linear alcohols are generally expected to be biodegradable. nih.gov

The efficiency of this microbial degradation is influenced by various environmental factors. Optimal conditions for the breakdown of organic pollutants by microbes often require soil humidity levels between 60% and 80% and a soil organic matter content of 2-5%. mdpi.com The pH of the environment also plays a crucial role; for instance, alkaline conditions (pH > 7.5) have been found to facilitate the breakdown of petroleum hydrocarbons, which include waxy compounds. mdpi.com

Table 2: Microbial Genera with Wax and Hydrocarbon Degradation Capabilities

Microbial Genus Type Known Degradation Activity
Acinetobacter Bacterium Utilizes long-chain alkanes (C18+). mdpi.com
Alcaligenes Bacterium Decomposes waxy residues. researchgate.net
Arthrobacter Bacterium Decomposes waxy residues; utilizes long-chain alkanes. mdpi.comresearchgate.net
Bacillus Bacterium Decomposes waxy residues; utilizes long-chain alkanes (C18+). mdpi.comresearchgate.net
Corynebacteria Bacterium Decomposes waxy residues. researchgate.net
Geobacillus Bacterium Degrades long-chain alkanes (up to C40). mdpi.com
Micrococcus Bacterium Decomposes waxy residues. researchgate.net
Nocardia Bacterium Decomposes waxy residues. researchgate.net
Pseudomonas Bacterium Decomposes waxy residues; utilizes long-chain alkanes. mdpi.comresearchgate.net

| Rhodococcus | Bacterium | Decomposes waxy residues; utilizes long-chain alkanes. mdpi.comresearchgate.net |

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Isolation and Characterization

Chromatography is fundamental to separating tetracosanyl oleate (B1233923) from other lipids and compounds. The choice of technique depends on the sample's complexity and the research objectives.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for analyzing complex mixtures containing wax esters like tetracosanyl oleate. researchgate.netnih.gov Non-aqueous reversed-phase HPLC can achieve high resolution of wax esters. researchgate.net For instance, a C30 reverse-phase column has been used to separate wax esters up to 60 carbons in length. tandfonline.com This methodology is crucial in lipidomics for analyzing serum samples where tetracosanyl oleate has been identified as a potential biomarker. nih.govresearchgate.net In such studies, metabolites are extracted from serum, and LC-MS/MS analysis is performed to identify and quantify differential metabolites. nih.gov The chromatographic separation helps to distinguish isomers and provides cleaner spectra for MS analysis. unitn.it

A study on human meibomian gland secretions utilized liquid chromatography to analyze the lipid extracts. nih.gov Furthermore, LC-MS/MS methods have been developed for the quantitative profiling of various lipids, including fatty acids, from human plasma without the need for derivatization, which can be adapted for wax ester analysis. nih.govshimadzu.com

Gas chromatography (GC) combined with mass spectrometry (MS), often using electron ionization (EI), is a classic and effective method for the analysis of volatile and semi-volatile compounds, including the constituent fatty acids and fatty alcohols of wax esters after hydrolysis. bioone.org For the direct analysis of intact wax esters like tetracosanyl oleate, high-temperature GC-MS is required due to their low volatility. nih.gov Specialized capillary columns capable of handling high temperatures (up to 390°C) are necessary for these analyses. nih.gov

A significant challenge in wax ester analysis is the presence of isomers with the same molecular weight, which can co-elute in GC. bioone.org However, GC-EIMS can provide detailed structural information based on fragmentation patterns. upc.edu For example, the analysis of leaf cuticular waxes often employs GC-MS to identify and quantify various lipid components, including long-chain wax esters. nih.gov The technique has also been applied to the study of lipophilic extractives in wood and pulp, where different fatty acids and long-chain alcohols are identified. researchgate.net In archaeological studies, GC-MS is used to analyze organic residues preserved in pottery, helping to identify the original contents, which can include animal fats and plant waxes. mdpi.comunime.it

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HPLC/MS) for Complex Mixture Analysis

Mass Spectrometry-Based Identification and Quantitative Analysis

Mass spectrometry is indispensable for the definitive identification and quantification of tetracosanyl oleate. Various ionization techniques and analyzers are employed to obtain detailed structural information.

In LC-MS applications, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common. researchgate.netuni-goettingen.de APCI-MS is particularly useful for identifying wax esters, providing simple spectra with abundant protonated molecules. researchgate.nettandfonline.com ESI tandem MS (ESI-MS/MS) allows for the semi-quantitative determination of wax ester compositions from complex lipid mixtures and enables quantitative analysis through multiple reaction monitoring (MRM). uni-goettingen.denih.gov

GC-MS with electron ionization (EI) provides characteristic fragmentation patterns that aid in structural elucidation. upc.edu For wax esters, the analysis of fragment ions can reveal the chain lengths of the constituent fatty acid and fatty alcohol. nih.gov One study developed a procedure for quantifying wax ester isomers using single-ion monitoring of data from GC-MS. bioone.orgbioone.org

A study investigating potential serum biomarkers for tuberculosis identified tetracosanyl oleate using LC-MS/MS. nih.govresearchgate.net The identification was based on the accurate mass and fragmentation pattern of the molecule. nih.gov Similarly, lipidomic analysis of mycobacteria identified changes in wax monoesters, including tetracosanyl palmitoleate, using LC-MS. nih.gov

Analytical TechniqueIonization ModeKey Findings for Wax EstersReference
HPLC/APCI-MSAPCIGood for identification; provides simple spectra with protonated molecules. tandfonline.com, researchgate.net
ESI-MS/MSESIAllows semi-quantitative and quantitative (MRM) analysis from complex mixtures. uni-goettingen.de, nih.gov
GC-EIMSEIProvides characteristic fragmentation patterns for structural elucidation. upc.edu
LC-MS/MSESIIdentification and quantification of tetracosanyl oleate as a potential biomarker in serum. nih.gov, researchgate.net

Application of Lipidomics and Metabolomics in Systems Biology Research

Tetracosanyl oleate is increasingly being studied within the broader context of lipidomics and metabolomics, which aim to comprehensively analyze the lipids and metabolites in a biological system. These approaches are powerful for understanding the systemic effects of diseases and treatments.

For instance, an untargeted lipidomic approach using ultra-performance liquid chromatography (UPLC) coupled to ESI-quadrupole time-of-flight mass spectrometry (ESI-QToF) has been used to evaluate glycerophospholipid modulation in tuberculosis patients. researchgate.net In a study on drug-resistant tuberculosis, LC-MS/MS-based metabolomics identified tetracosanyl oleate as one of several potential serum biomarkers that were differentially expressed between drug-sensitive and drug-resistant groups. nih.govj-smu.com This highlights the role of tetracosanyl oleate in the metabolic alterations associated with the disease state. nih.govresearchgate.netresearchgate.net

Lipidomics has also been key in elucidating the mechanism of action of anti-tubercular drug candidates. nih.govunl.edu In one study, lipidomic analysis of Mycobacterium smegmatis treated with a fatty acid analogue revealed alterations in various lipid classes, including wax monoesters. nih.gov These studies demonstrate how lipidomics can connect changes in specific lipids like tetracosanyl oleate to broader metabolic pathways and cellular functions, contributing to a systems-level understanding of biology. unl.eduresearchgate.net

Optimized Sample Preparation and Extraction Protocols for Diverse Biological Matrices

The accurate analysis of tetracosanyl oleate relies heavily on effective sample preparation and extraction from various biological matrices. The lipophilic nature of wax esters requires the use of organic solvents for their extraction.

Tissues and Secretions: For solid tissues like tarsal plates or plant leaves, homogenization followed by extraction with a mixture of organic solvents is common. nih.govupc.edu A common solvent system is a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) or dichloromethane (B109758) and methanol. mdpi.combioone.org For secretions like human meibum, lipids can be directly extracted with organic solvents. nih.gov A study on mouse tarsal plates verified that a three-time extraction with an organic solvent was sufficient to remove all extractable lipids. nih.gov Simple protein precipitation with isopropanol (B130326) is a common method for preparing plasma samples for lipid analysis. lcms.cz

Archaeological Materials: Extracting lipids from archaeological pottery involves grinding the sherd to a powder and then performing a solvent extraction, often with a chloroform:methanol mixture. mdpi.com This procedure is designed to recover absorbed organic residues, including animal fats and plant waxes that may contain wax esters. mdpi.com

The choice of extraction protocol must be optimized to ensure efficient recovery of wax esters while minimizing the co-extraction of interfering substances and preventing the degradation of the target analyte.

MatrixExtraction ProtocolKey ConsiderationsReference
Tissues (e.g., tarsal plates, leaves)Homogenization, solvent extraction (chloroform/methanol or dichloromethane/methanol)Ensure complete extraction and prevent degradation. nih.gov, upc.edu
Secretions (e.g., meibum)Direct solvent extractionMinimize sample volume and handling. nih.gov
Plasma/SerumProtein precipitation (e.g., with isopropanol) followed by solvent extractionEfficiently remove proteins that can interfere with analysis. lcms.cz, shimadzu.com
Archaeological PotteryPowdering of sherd, solvent extraction (chloroform/methanol)Maximize recovery of ancient, often degraded, lipid residues. mdpi.com

Quantitative Data Analysis and Statistical Methodologies in Lipid Research

Following instrumental analysis, raw data must be processed and analyzed statistically to derive meaningful biological insights. In lipidomics and metabolomics studies involving tetracosanyl oleate, this typically involves several steps.

Initially, the data from LC-MS or GC-MS is processed to identify peaks, and the compounds are quantified based on the peak area, often normalized to an internal standard. upc.edu For quantitative analysis, calibration curves are generated using pure standards. nih.gov

Multivariate statistical analysis is then frequently applied to identify patterns and differences between sample groups. Principal Component Analysis (PCA) is an unsupervised method used for initial data exploration and quality control. nih.gov Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised method used to identify variables (lipids) that are responsible for the separation between predefined groups. nih.gov

In the tuberculosis biomarker study, results were normalized using the Pareto-scaling method and analyzed using MetaboAnalyst software to identify differential metabolites like tetracosanyl oleate. nih.gov The significance of the difference was determined using a t-test, with a p-value ≤ 0.05 considered significant. nih.govresearchgate.net Such statistical rigor is essential for validating potential biomarkers and understanding the biological relevance of changes in lipid profiles. bioone.org

Research Applications and Experimental Models

In Vitro Investigations of Biosynthetic Enzymes and Reaction Kinetics

The biosynthesis of tetracosanyl oleate (B1233923) is primarily catalyzed by wax ester synthases (WS), a class of acyltransferases that facilitate the esterification of a fatty acyl-CoA with a fatty alcohol. Current time information in Nyong-et-Kellé, CM. In vitro studies using microsomal fractions from organisms expressing these enzymes are crucial for characterizing their substrate specificity and reaction kinetics, which ultimately determine the profile of wax esters produced. Current time information in Nyong-et-Kellé, CM.bibliotekanauki.pl

Investigations into various wax synthases have revealed a broad range of substrate preferences. For instance, studies on a mouse wax synthase (MmWS/AWAT2) expressed in yeast revealed a preference for medium to long-chain acyl-CoAs and fatty alcohols. Current time information in Nyong-et-Kellé, CM.bibliotekanauki.pl While the highest activity was observed with myristoyl-CoA (14:0-CoA) and lauroyl-CoA (12:0-CoA), the enzyme demonstrated activity with a variety of substrates. bibliotekanauki.plptbioch.edu.pl Similarly, characterization of five different bacterial wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) enzymes showed high selectivity for palmitoyl-CoA (C16:0) and myristoyl-CoA (C14:0). nih.gov

The formation of tetracosanyl oleate specifically requires the utilization of tetracosanoyl-CoA (C24:0-CoA) and oleyl alcohol. The kinetics of this reaction are dependent on the specific wax synthase enzyme. Some enzymes show poor utilization of very-long-chain acyl-CoAs. bibliotekanauki.pl For example, the mouse WS showed limited activity with acyl-CoAs longer than C20. bibliotekanauki.pl However, other enzymes, particularly those from certain bacteria and plants like jojoba, are known to produce very-long-chain wax esters. Current time information in Nyong-et-Kellé, CM. The synthesis of the precursor, tetracosanoic acid, is handled by fatty acid elongase (ELOVL) systems, which have also been studied in vitro. researchgate.netnih.gov These elongases catalyze the rate-limiting condensation step in the cycle of very-long-chain fatty acid synthesis. researchgate.netnih.gov Kinetic analyses of these enzymes, such as ELOVL1, confirm their role in producing the C22 to C26 fatty acid chains necessary for compounds like tetracosanyl oleate. researchgate.net

Interactive Table: Substrate Specificity of Various Wax Synthase Enzymes (in vitro data)

Studies in Model Organisms to Elucidate Metabolic Roles (e.g., C. elegans for Oleate Metabolism)

The nematode Caenorhabditis elegans is a powerful model organism for studying lipid metabolism due to its genetic tractability and the conservation of many metabolic pathways with humans. nih.govnih.gov While studies may not focus directly on tetracosanyl oleate, extensive research into its precursor, oleic acid (C18:1), provides significant insights into its potential metabolic roles.

In C. elegans, oleic acid is synthesized from stearic acid by the stearoyl-CoA desaturase (SCD) enzymes FAT-6 and FAT-7. embopress.orgmdpi.com This conversion is a critical regulatory point for maintaining membrane fluidity and surviving stresses like cold and high glucose. mdpi.comresearchgate.net Oleic acid is a key component of triacylglycerols (TAGs) and phospholipids, and its levels are tightly regulated to control fat storage and energy homeostasis. nih.gov

Research has shown that oleic acid plays a crucial role in longevity and stress resistance in C. elegans. nih.govnih.gov For instance, oleic acid supplementation can rescue the shortened lifespan of certain mutant worms and is involved in the longevity effects associated with reduced insulin/IGF-1 signaling. nih.govucl.ac.uk It also plays a role in protecting mothers from mating-induced death by restoring fat storage. frontiersin.org Given that oleic acid is a direct precursor for the oleyl alcohol moiety of tetracosanyl oleate, its metabolic significance suggests that the synthesis and breakdown of this wax ester could be linked to these broader physiological processes of aging, stress response, and reproductive fitness.

Utilization in Transgenic Organism Development for Sustainable Lipid Production

Metabolic engineering of microorganisms and plants offers a promising avenue for the sustainable production of high-value lipids, including wax esters like tetracosanyl oleate. Current time information in Nyong-et-Kellé, CM.technologynetworks.com The goal is to create "cell factories" that can efficiently convert simple carbon sources into desired lipid products.

Transgenic plants, particularly oilseed crops, have been engineered to produce novel fatty acids and wax esters. Current time information in Nyong-et-Kellé, CM. This involves introducing genes for specific enzymes, such as wax synthases with desired substrate specificities, and modulating the endogenous fatty acid pools to provide the necessary precursors. Current time information in Nyong-et-Kellé, CM. For example, engineering the seed storage lipid metabolism is an attractive strategy for the renewable production of specific wax esters. Current time information in Nyong-et-Kellé, CM.

Oleaginous yeasts, such as Yarrowia lipolytica, and microalgae are also prominent platforms for lipid production. frontiersin.orgmdpi.comnih.gov These organisms can be genetically modified to enhance the production of very-long-chain fatty acids (VLCFAs) and their derivatives. nih.gov Strategies include overexpressing fatty acid elongases and wax synthases while blocking competing pathways like β-oxidation and TAG synthesis. frontiersin.orgmdpi.com For instance, researchers have successfully engineered Saccharomyces cerevisiae to produce VLCFA-derived chemicals by rewiring the native fatty acid elongation system. nih.gov Similarly, microalgae like Euglena gracilis have been genetically modified using CRISPR/Cas9 to alter the composition of the wax esters they produce, demonstrating the potential to tailor production for specific industrial applications. technologynetworks.com

Interactive Table: Examples of Transgenic Organisms for Lipid Production

Experimental Models for Studying Lipid Accumulation and Cell Differentiation (e.g., Satellite Cells)

Muscle satellite cells, which are stem cells responsible for muscle growth and repair, provide a valuable in vitro model for studying the interplay between myogenesis (muscle formation) and adipogenesis (fat formation). These cells can be induced to differentiate into adipocyte-like cells that accumulate lipid droplets, a process relevant to intramuscular fat development in livestock and certain disease states in humans. nih.govscirp.org

Studies have shown that oleic acid, the fatty acid component of tetracosanyl oleate, is a potent inducer of lipid accumulation in bovine and porcine satellite cells. nih.govscirp.orgmdpi.com When added to cell cultures, oleic acid promotes the formation of intracellular lipid droplets and upregulates the expression of adipogenic marker genes such as PPARγ and C/EBPβ. nih.govscirp.orgscirp.org This process involves the transdifferentiation of myogenic cells into cells with adipogenic characteristics. nih.gov The accumulation of triacylglycerol (TAG) is significantly stimulated by oleic acid treatment. mdpi.com These satellite cell models are therefore instrumental in dissecting the molecular pathways through which fatty acids like oleate signal to influence cell fate and lipid storage. nih.govnih.gov Understanding these mechanisms provides a foundation for investigating how complex lipids like tetracosanyl oleate might be metabolized and what role they could play in ectopic lipid accumulation.

Contribution to Mechanistic Research in Microbial Pathogenesis and Drug Resistance (e.g., Mycobacterium tuberculosis studies)

The lipid-rich cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is central to its pathogenesis and intrinsic resistance to many antibiotics. nih.govfrontiersin.org The metabolism of lipids is crucial for the bacterium's survival, persistence, and ability to establish dormant infections. longdom.orgfrontiersin.org

Recent metabolomic studies have identified tetracosanyl oleate as a potential biomarker associated with drug-resistant strains of Mtb. researchgate.net Its presence has been noted in analyses seeking to distinguish between drug-sensitive and drug-resistant isolates, suggesting a role in the metabolic adaptations that confer resistance. researchgate.net For example, one study identified tetracosanyl oleate among a panel of potential biomarkers for indicating monoresistance, multi-drug resistance, and polyresistance in Mtb. researchgate.net

The accumulation of lipids, particularly triacylglycerols (TAGs), is a known adaptive response of Mtb to stresses like antibiotic exposure and nutrient limitation, and is linked to the development of a dormant, drug-tolerant state. longdom.org The reprogramming of lipid metabolism is a key survival strategy. nih.govoup.com While the precise mechanistic role of tetracosanyl oleate in this context is still under investigation, its identification as a resistance-associated lipid highlights the importance of the wax ester metabolic pathway in Mtb's response to chemotherapy. Targeting enzymes involved in the synthesis or transport of such lipids could represent a novel therapeutic strategy to combat drug-resistant tuberculosis. frontiersin.orglongdom.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tetracosanyl oleate in laboratory settings?

  • Answer: Tetracosanyl oleate can be synthesized via enzymatic esterification using lipases under controlled conditions. For instance, methyl oleate (a structurally similar ester) has been employed as a substrate in lipase-mediated reactions, where fed-batch strategies are used to monitor substrate consumption (e.g., adding 0.1% methyl oleate at 72-hour intervals and analyzing results at 120 hours via TEM or GC-MS) . Ensure reaction parameters (temperature, pH, enzyme-to-substrate ratio) are optimized to maximize yield. Validate synthesis using thin-layer chromatography (TLC) or HPLC to confirm ester formation .

Q. How can researchers characterize the structural and thermal properties of tetracosanyl oleate?

  • Answer: Use a combination of spectroscopic and thermogravimetric techniques:

  • FT-IR and NMR to confirm ester functional groups and molecular structure .
  • Elemental analysis (C, H, O) to verify stoichiometric composition.
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition patterns. For example, ferric oleate showed a residual mass of 14.8% in TGA/DTG curves, aligning with theoretical coordination structures .
  • Differential Scanning Calorimetry (DSC) to determine melting points and phase transitions, referencing NIST-compiled thermodynamic data for analogous alkanes (e.g., n-tetracosane’s melting point: 54°C) .

Q. What safety protocols are critical when handling tetracosanyl oleate in laboratory environments?

  • Answer: Follow OSHA HCS standards:

  • Personal Protective Equipment (PPE): Use nitrile gloves (EN 374-compliant) and lab coats to prevent skin contact. Remove gloves without touching outer surfaces .
  • Ventilation: Ensure fume hoods are used to avoid inhalation risks. For related compounds like n-tetracosane, no specific respiratory protection is mandated, but general chemical hygiene practices apply .
  • Spill Management: Mechanically collect spills using inert absorbents (e.g., vermiculite) and prevent environmental contamination via drainage systems .

Advanced Research Questions

Q. How should researchers design experiments to investigate the phase behavior of tetracosanyl oleate in multicomponent systems?

  • Answer: Adopt thermodynamic modeling frameworks such as the Cubic-Plus-Association (CPA) equation of state. For example, in ternary systems (e.g., methanol–glycerol–methyl oleate), binary interaction parameters from analogous esters (e.g., methyl oleate–hexane) can be applied, with kij values set to zero when experimental data is lacking . Validate models using experimental liquid-liquid equilibrium (LLE) data, accounting for purity limitations (e.g., >70% purity for methyl oleate introduces uncertainty) .

Q. What strategies resolve contradictions in experimental data for tetracosanyl oleate’s physicochemical properties?

  • Answer:

  • Purity Verification: Use gas chromatography (GC) or mass spectrometry (MS) to confirm compound purity. Impurities >30% in methyl oleate systems have skewed phase behavior results .
  • Cross-Method Validation: Compare results from multiple techniques (e.g., NMR vs. elemental analysis for structural confirmation) .
  • Statistical Rigor: Replicate experiments three times in duplicate, calculate mean ± standard deviation (SD) using software like Sigma, and report confidence intervals .

Q. How can researchers optimize catalytic processes involving tetracosanyl oleate?

  • Answer: For metal-catalyzed reactions (e.g., iron-coordinated oleates), analyze catalyst performance via:

  • Kinetic Studies: Monitor reaction rates under varying temperatures and catalyst concentrations.
  • Spectroscopic Characterization: Use FT-IR to identify coordination modes (e.g., Fe(oleate)₃’s octahedral geometry) .
  • Thermal Analysis: TGA/DTG curves reveal catalyst stability thresholds (e.g., 10–15% residual mass indicates decomposition limits) .

Methodological Best Practices

Q. What literature review frameworks ensure comprehensive coverage of tetracosanyl oleate research?

  • Answer:

  • Academic Databases: Use SciFinder, PubMed, and Google Scholar with search terms like “tetracosanyl oleate synthesis” + “phase behavior” + “spectroscopic characterization” .
  • Keyword Precision: Enclose phrases in quotes (e.g., “tetracosanyl oleate thermal stability”) to filter irrelevant results .
  • Source Evaluation: Prioritize peer-reviewed journals over commercial platforms (e.g., avoid BenchChem due to reliability concerns) .

Q. How should researchers address knowledge gaps in tetracosanyl oleate applications?

  • Answer:

  • Comparative Studies: Contrast tetracosanyl oleate with structurally similar esters (e.g., methyl oleate) in lubrication or surfactant applications.
  • Interdisciplinary Approaches: Integrate computational chemistry (e.g., molecular dynamics simulations) to predict solvent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.